![molecular formula C10H15N3O3 B1478971 5-alanylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097947-09-4](/img/structure/B1478971.png)
5-alanylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Overview
Description
The compound seems to be a derivative of the pyrrolopyridine class of compounds . Pyrrolopyridines are a class of nitrogen-containing heterocycles that are often used as building blocks in pharmaceuticals and agrochemicals . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
While the specific synthesis process for “5-alanylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” is not available, similar compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized using various methods . For example, one method involves a sequential opening/closing cascade reaction .Scientific Research Applications
Photoluminescent Materials
Conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units demonstrate strong photoluminescence and good photochemical stability, making them suitable for electronic applications. These polymers are synthesized using palladium-catalysed aryl-aryl coupling reactions and can form soluble, processable films with applications in organic electronics (Beyerlein & Tieke, 2000).
Organic Synthesis
DPP derivatives are used in various synthetic methodologies. For instance, the regioselective synthesis of fused polycyclic pyrazolopyridines under ultrasound irradiation showcases the versatility of these compounds in constructing complex molecular architectures (Nikpassand et al., 2010). Another example is the Lewis acid-promoted cascade reaction to synthesize 1,2-dihydropyridines, highlighting the utility in generating diverse heterocyclic structures (Yin et al., 2013).
Photophysical and Electrochemical Properties
Research on DPP-based polymer semiconductors reveals their promising charge transport performance, with applications in organic thin-film transistors. These polymers exhibit high LUMO levels and significant p-channel charge transport capabilities (Guo et al., 2014).
Mechanism of Action
Target of Action
Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .
Mode of Action
Related compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have shown to inhibit fgfrs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Related compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have shown to inhibit cell proliferation and induce apoptosis in cancer cells .
properties
IUPAC Name |
5-(2-aminopropanoyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-5(11)10(16)13-3-2-6-7(4-13)9(15)12-8(6)14/h5-7H,2-4,11H2,1H3,(H,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRWVUHJRJVRHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2C(C1)C(=O)NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-alanylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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